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Compound of Interest

Compound Name: 16-Keto Aspergillimide

Cat. No.: B11930023

Introduction

16-Keto Aspergillimide is a fungal metabolite produced by various species of the Aspergillus
genus. As interest in fungal secondary metabolites for drug discovery and food safety
applications grows, robust analytical methods for their identification and quantification are
essential. This application note details a reliable High-Performance Liquid Chromatography
(HPLC) method for the analysis of 16-Keto Aspergillimide, suitable for research and quality
control purposes.

The described method is based on reversed-phase chromatography, which separates
compounds based on their hydrophobicity. This protocol is adapted from established multi-
analyte methods for fungal metabolite detection and is designed to provide a robust starting
point for researchers.[1] For definitive confirmation and enhanced sensitivity, coupling the
HPLC system to a mass spectrometer (MS) is recommended.[1][2][3]

Principle

This method utilizes a C18 reversed-phase column to separate 16-Keto Aspergillimide from
other components in the sample matrix. A gradient elution with a mobile phase consisting of an
agueous solution and an organic solvent (acetonitrile) allows for the effective elution of the
analyte.[3][4] Detection is typically achieved using a UV detector, although mass spectrometry
provides higher specificity and sensitivity.[1][2]
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Experimental Protocol

1. Materials and Reagents

o 16-Keto Aspergillimide analytical standard

o Acetonitrile (HPLC grade or higher)

o Water (HPLC grade or ultrapure)

e Formic acid (optional, LC-MS grade)

o Methanol (for extraction and standard preparation)
o Sample filters (0.22 pm or 0.45 pm PVDF or PTFE)
2. Instrumentation

o HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or
Diode Array Detector (DAD). An LC-MS/MS system can also be used for enhanced
specificity.[1][2]

e Analytical column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 um patrticle size). A
column with sub-2-um particles (UHPLC) can be used for better resolution and faster
analysis times.[1]

o Data acquisition and processing software.
3. Standard Preparation

e Primary Stock Solution (e.g., 1000 pg/mL): Accurately weigh a known amount of 16-Keto
Aspergillimide standard and dissolve it in methanol to achieve the target concentration.

o Working Standard Solutions: Prepare a series of dilutions from the primary stock solution
using the mobile phase or initial mobile phase composition as the diluent. These will be used
to generate a calibration curve (e.g., concentrations ranging from 0.1 pg/mL to 50 pg/mL).

4. Sample Preparation (General Guideline)
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The extraction procedure will vary depending on the sample matrix (e.g., fungal culture, plant
material, food sample). A general solvent extraction is outlined below.

» Homogenize the solid sample.
e Weigh a known amount of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.[1]

e Add an appropriate volume of extraction solvent (e.g., 5 mL of methanol or an
acetonitrile/water mixture).

o Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.

o Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.
[2]

o Transfer the supernatant to a clean vial.

« Filter the extract through a 0.22 pm or 0.45 pm syringe filter into an HPLC vial prior to
injection.[4]

5. Chromatographic Conditions

The following conditions are a starting point and may require optimization.
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Parameter

Recommended Setting

Column

C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5
Hm)

Mobile Phase A

Water (optionally with 0.1% Formic Acid for MS
compatibility)

Mobile Phase B

Acetonitrile

Gradient Program

Start with a lower percentage of B, ramp up to a
high percentage to elute the analyte, then return
to initial conditions. A typical gradient might run
from 20% B to 80% B over 30 minutes.[4]

Flow Rate

1.0 mL/min (for a 4.6 mm ID column)

Column Temperature

25 - 40 °C[1][2]

Injection Volume

10 - 20 pL

Detection

UV detector (wavelength to be determined by
UV scan of the standard) or MS/MS detector.

6. Data Analysis and Quantification

« |dentification: Identify the 16-Keto Aspergillimide peak in the sample chromatogram by

comparing its retention time with that of the analytical standard.

» Quantification: Create a calibration curve by plotting the peak area versus the concentration

of the working standards. Use linear regression to determine the concentration of 16-Keto

Aspergillimide in the sample based on its peak area. The correlation coefficient (r?) should

be >0.99 for a linear calibration curve.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 16-Keto

Aspergillimide based on a UHPLC-MS/MS multi-analyte method. These values serve as a

reference, and full method validation should be performed for single-analyte quantification.
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Parameter Value

Notes

Analyte 16-Keto Aspergillimide

Retention Time ~13.1 min

This was determined using a
specific UHPLC-MS/MS
method and may vary
depending on the exact HPLC
system, column, and mobile

phase conditions used.[1]

Precursor lon ([M+H]*) 374 m/z

For mass spectrometric
detection in positive ionization
mode.[1]

Product lons 185, 313, 315 m/z

For confirmation and
quantification in MS/MS
(tandem mass spectrometry)
mode.[1]

Method Workflow and Logic

The following diagrams illustrate the key workflows for the HPLC analysis of 16-Keto

Aspergillimide.
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Caption: Experimental workflow for HPLC analysis of 16-Keto Aspergillimide.
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(Methanol/Acetonitrile)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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